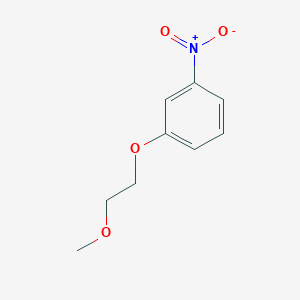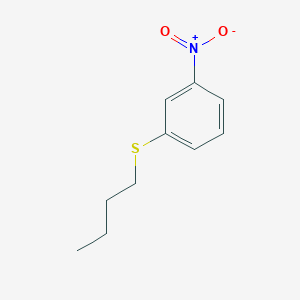
3-(Butylsulfanyl)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylsulfanyl)nitrobenzene is an organic compound characterized by a nitro group (-NO2) and a butylsulfanyl group (-S-Butyl) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)nitrobenzene typically involves the nitration of butylsulfanylbenzene. This process can be carried out using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfur trioxide (SO3) in the presence of strong acids can enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), chlorine dioxide (ClO2)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
3-(Butylsulfanyl)nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)nitrobenzene involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The nitro group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles.
Reduction: The nitro group can be reduced to an amino group, which can then participate in further chemical reactions.
Comparison with Similar Compounds
3-(Butylsulfanyl)nitrobenzene can be compared with other similar compounds such as:
- 3-Benzylsulfanyl-4,5-diphenyl-4H-1,2,4-triazole
- 5-Methylsulfanyl-1-phenyl-1H-tetrazole
- 2-Methylsulfanyl-1H-benzimidazole
- 2-Benzylsulfanyl-1H-benzimidazole
- 1-Butylsulfanyl-4-nitrobenzene
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the butylsulfanyl group in this compound provides unique chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
1-butylsulfanyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGBVXRLUCDAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
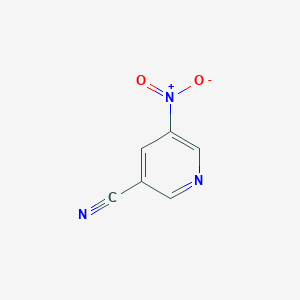
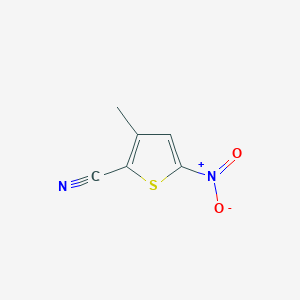
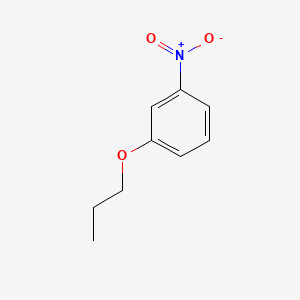
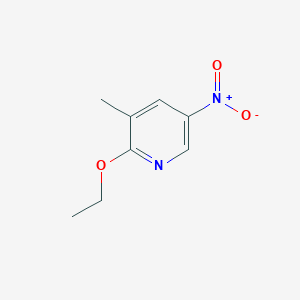
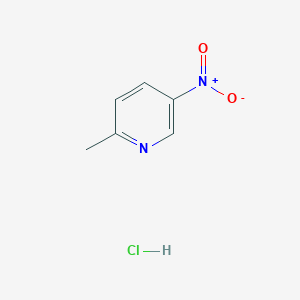
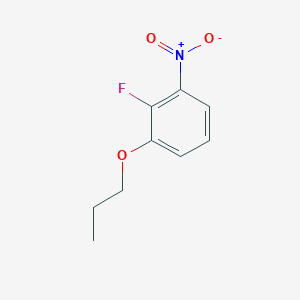

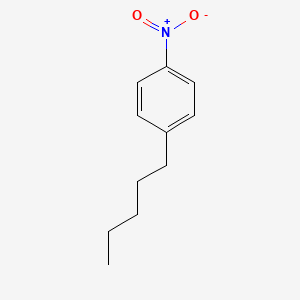
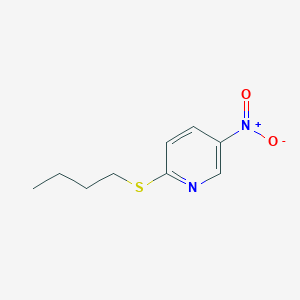
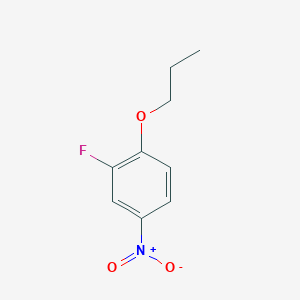
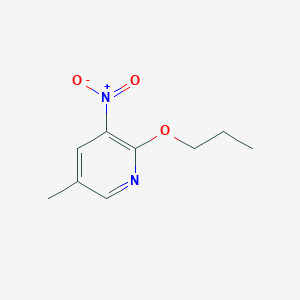
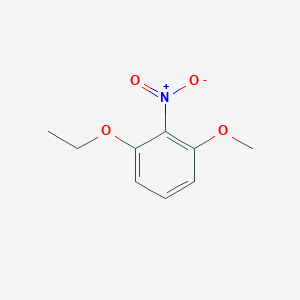
![1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene](/img/structure/B8025913.png)
